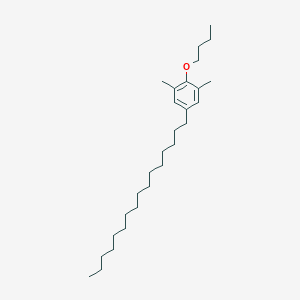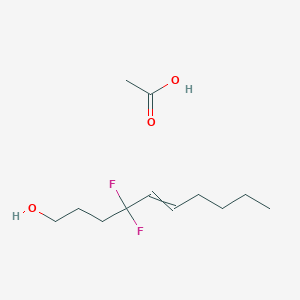
Acetic acid;4,4-difluorodec-5-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid; 4,4-difluorodec-5-en-1-ol is an organic compound with the molecular formula C12H22F2O3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid; 4,4-difluorodec-5-en-1-ol typically involves multiple steps, starting from commercially available precursors. One common method includes the fluorination of a dec-5-en-1-ol derivative, followed by the introduction of the acetic acid group through esterification or other suitable reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the attainment of high-purity product.
Types of Reactions:
Oxidation: Acetic acid; 4,4-difluorodec-5-en-1-ol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium iodide or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium iodide, potassium carbonate, in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated alcohols, alkanes.
Substitution: Halogenated derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid; 4,4-difluorodec-5-en-1-ol finds applications in various scientific fields due to its unique chemical properties:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in the design of fluorinated compounds with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of acetic acid; 4,4-difluorodec-5-en-1-ol involves its interaction with specific molecular targets, depending on its application. In biological systems, the fluorinated groups can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biochemical pathways. The acetic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
4,4-Difluorodec-5-en-1-ol: Lacks the acetic acid group, making it less versatile in certain applications.
Acetic Acid; 4,4-Difluorodecane: Saturated version, lacking the double bond, which can affect its reactivity and applications.
Acetic Acid; 4-Fluorodec-5-en-1-ol: Contains only one fluorine atom, potentially altering its chemical and biological properties.
Uniqueness: Acetic acid; 4,4-difluorodec-5-en-1-ol stands out due to the presence of both fluorine atoms and the acetic acid group, providing a unique combination of reactivity and functionality. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical properties.
Propriétés
Numéro CAS |
137648-88-5 |
|---|---|
Formule moléculaire |
C12H22F2O3 |
Poids moléculaire |
252.30 g/mol |
Nom IUPAC |
acetic acid;4,4-difluorodec-5-en-1-ol |
InChI |
InChI=1S/C10H18F2O.C2H4O2/c1-2-3-4-5-7-10(11,12)8-6-9-13;1-2(3)4/h5,7,13H,2-4,6,8-9H2,1H3;1H3,(H,3,4) |
Clé InChI |
IGVIMFVCMFWJFN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CC(CCCO)(F)F.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butyl[(1,3-dithian-2-yl)methyl]dimethylsilane](/img/structure/B14270102.png)

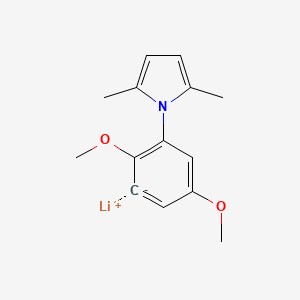

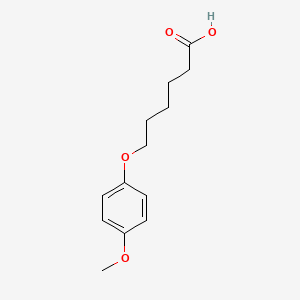
![N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine](/img/structure/B14270134.png)
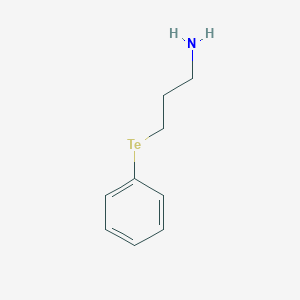


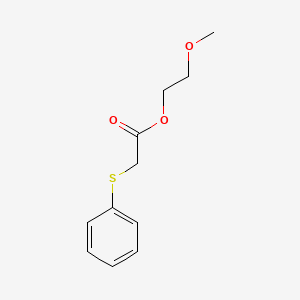
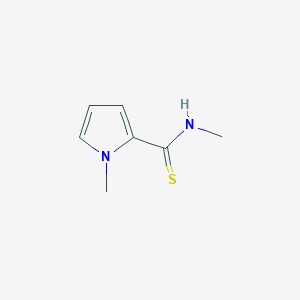
![N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide](/img/structure/B14270183.png)
